molecular formula C9H6ClFO2 B12443625 3-(5-Chloro-2-fluorophenyl)prop-2-enoic acid

3-(5-Chloro-2-fluorophenyl)prop-2-enoic acid

Cat. No.: B12443625
M. Wt: 200.59 g/mol
InChI Key: JIYVQLRKZKDQCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Chloro-2-fluorophenyl)prop-2-enoic acid is an organic compound with the molecular formula C9H6ClFO2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-fluorophenyl)prop-2-enoic acid typically involves the reaction of 5-chloro-2-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide. The mixture is refluxed, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-fluorophenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 3-(5-chloro-2-fluorophenyl)propanoic acid.

    Reduction: Formation of 3-(5-chloro-2-fluorophenyl)propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Chloro-2-fluorophenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-fluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-2-fluorophenyl)prop-2-enoic acid
  • 3-(3-Chloro-4-fluorophenyl)prop-2-enoic acid
  • 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid

Uniqueness

3-(5-Chloro-2-fluorophenyl)prop-2-enoic acid is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring

Properties

Molecular Formula

C9H6ClFO2

Molecular Weight

200.59 g/mol

IUPAC Name

3-(5-chloro-2-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H6ClFO2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)

InChI Key

JIYVQLRKZKDQCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C=CC(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.